NCT-502

概要

科学的研究の応用

NCT-502 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of phosphoglycerate dehydrogenase and its effects on serine synthesis.

Biology: Helps in understanding the metabolic pathways involving serine and its role in cell proliferation.

Industry: Used in the development of new drugs and therapeutic agents targeting metabolic pathways.

作用機序

NCT-502は、セリン生合成経路に関与する酵素であるフォスホグリセリン酸デヒドロゲナーゼの活性を阻害することで効果を発揮します。この阻害は、特定のがん細胞の増殖に不可欠な、グルコース由来のセリン産生の減少につながります。 含まれる分子標的と経路には、this compoundがフォスホグリセリン酸デヒドロゲナーゼの活性部位に結合し、その正常な機能を阻害することが含まれます .

類似の化合物との比較

類似の化合物

NCT-503: 類似の構造と作用機序を持つ別のフォスホグリセリン酸デヒドロゲナーゼ阻害剤.

CVT-10216: 別の酵素を阻害しますが、がん研究で同様の用途があります.

LDHA-IN-4: 代謝経路に関与する別の酵素である乳酸デヒドロゲナーゼを標的としています.

独自性

This compoundは、フォスホグリセリン酸デヒドロゲナーゼの特異的な阻害と、フォスホグリセリン酸デヒドロゲナーゼ依存性がん細胞に対する強力な細胞毒性効果によって独特です。 これは、代謝経路を研究し、標的とするがん治療を開発するための貴重なツールになります .

生化学分析

Biochemical Properties

NCT-502 plays a significant role in biochemical reactions by inhibiting PHGDH, thereby reducing the synthesis of serine from 3-phosphoglycerate. This inhibition is highly specific, as this compound shows minimal cross-reactivity with other dehydrogenases and G-protein-coupled receptors . The compound’s interaction with PHGDH is characterized by a non-competitive inhibition mode, which means it binds to a site other than the active site of the enzyme, altering its activity .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In PHGDH-dependent cancer cells, such as MDA-MB-468, this compound treatment leads to a significant decrease in intracellular serine and glycine concentrations, impacting cell proliferation and survival . Additionally, this compound influences cell signaling pathways and gene expression by modulating the availability of serine, a precursor for nucleotide and amino acid synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PHGDH, resulting in the inhibition of serine synthesis. This inhibition disrupts the coordination of serine synthesis and one-carbon unit fate, which is crucial for nucleotide and amino acid metabolism . By targeting PHGDH, this compound effectively reduces the proliferation of PHGDH-overexpressing tumor cells, highlighting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of serine synthesis, resulting in prolonged effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving NOD.SCID mice bearing MDA-MB-468 xenografts, this compound demonstrated dose-dependent inhibition of tumor growth without causing significant toxicity . At higher doses, potential adverse effects such as weight loss and organ toxicity need to be carefully monitored .

Metabolic Pathways

This compound is involved in the metabolic pathways of serine biosynthesis. By inhibiting PHGDH, this compound disrupts the conversion of 3-phosphoglycerate to serine, affecting downstream metabolic processes . This disruption can lead to altered metabolic flux and changes in metabolite levels, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target enzyme, PHGDH . The distribution of this compound is crucial for its efficacy in inhibiting serine synthesis and exerting its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PHGDH. This localization is essential for its activity, as it allows this compound to effectively inhibit serine synthesis at its source . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects .

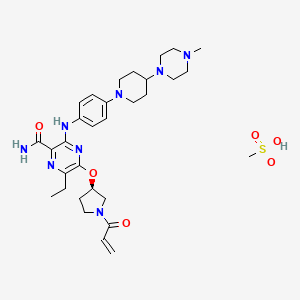

準備方法

合成経路と反応条件

NCT-502は、ピペラジンとピリジン誘導体を含む一連の化学反応によって合成されます反応条件には、ジメチルスルホキシド(DMSO)などの溶媒や、目的の化合物を形成するための触媒の使用が含まれることがよくあります .

工業的製造方法

This compoundの工業的製造には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、収率と純度を向上させるための反応条件の最適化が含まれます。 この化合物は通常、粉末形で製造され、安定性を維持するために-20℃で保管されます .

化学反応の分析

反応の種類

NCT-502は、以下を含むさまざまな化学反応を受けます。

酸化: 酸素の添加または水素の除去を含む。

還元: 水素の添加または酸素の除去を含む。

置換: 1つの官能基を別の官能基で置換することを含む。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。 反応は通常、制御された温度と圧力で実施され、目的の生成物が形成されるようにします .

生成される主な生成物

これらの反応から生成される主な生成物には、さらなる研究開発に使用できるthis compoundのさまざまな誘導体が含まれます .

科学的研究用途

This compoundは、以下を含む幅広い科学的研究用途を持っています。

類似化合物との比較

Similar Compounds

NCT-503: Another phosphoglycerate dehydrogenase inhibitor with a similar structure and mechanism of action.

CVT-10216: Inhibits a different enzyme but has similar applications in cancer research.

LDHA-IN-4: Targets lactate dehydrogenase, another enzyme involved in metabolic pathways.

Uniqueness

NCT-502 is unique due to its specific inhibition of phosphoglycerate dehydrogenase and its potent cytotoxic effects on phosphoglycerate dehydrogenase-dependent cancer cells. This makes it a valuable tool for studying metabolic pathways and developing targeted cancer therapies .

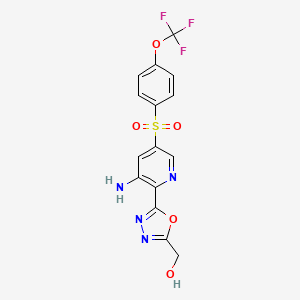

特性

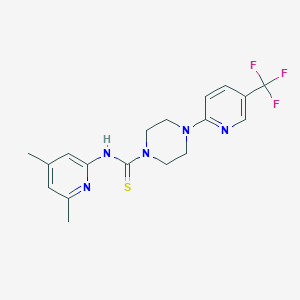

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKPPMSUPATMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

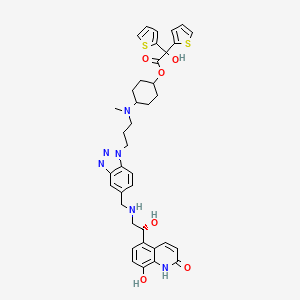

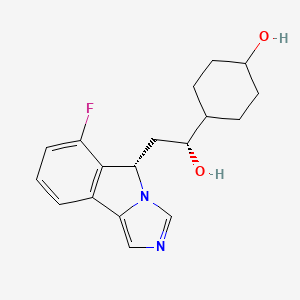

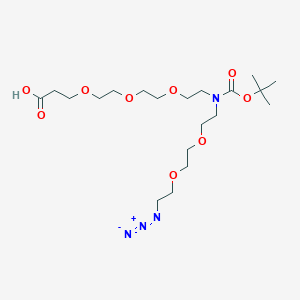

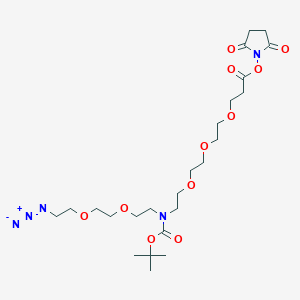

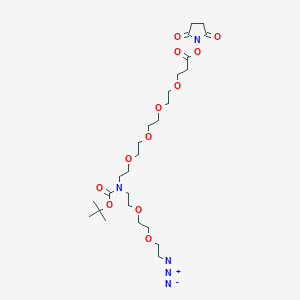

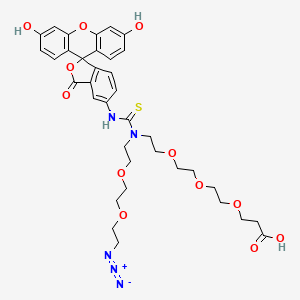

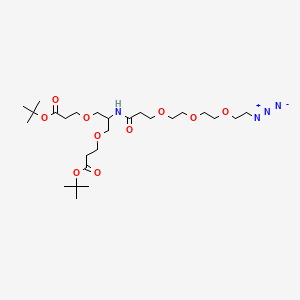

Feasible Synthetic Routes

Q1: What is the mechanism of action of NCT-502 in bladder cancer cells?

A1: this compound inhibits the enzyme Phosphoglycerate Dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in serine biosynthesis from glucose. By inhibiting PHGDH, this compound disrupts serine production. In bladder cancer cells, this disruption has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [].

Q2: How does PHGDH inhibition by this compound lead to increased ferroptosis?

A2: Research indicates that PHGDH interacts with the RNA-binding protein PCBP2, preventing its ubiquitination and subsequent degradation []. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system xC-. This system is crucial for maintaining intracellular glutathione levels, which protect cells from ferroptosis. By inhibiting PHGDH, this compound disrupts the PHGDH-PCBP2 interaction, leading to reduced SLC7A11 expression. This ultimately makes the bladder cancer cells more susceptible to ferroptosis [].

Q3: Has this compound shown efficacy in preclinical models of bladder cancer?

A3: Yes, research suggests that this compound demonstrates promising anti-tumor activity in preclinical models of bladder cancer. In vitro studies have shown that this compound inhibits the proliferation of bladder cancer cells []. Furthermore, in vivo studies using mouse models have demonstrated that this compound effectively inhibits tumor growth []. These findings highlight the potential of this compound as a therapeutic strategy for bladder cancer, although further research, including clinical trials, is necessary to confirm its efficacy and safety in humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)